molecular formula C13H24ClN3O3 B12694663 [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride CAS No. 93919-30-3

[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride

Cat. No.: B12694663
CAS No.: 93919-30-3
M. Wt: 305.80 g/mol
InChI Key: ZAVHAACXGXTMMI-UHFFFAOYSA-N
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Description

[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is a quaternary ammonium compound with a methacrylate group. This compound is known for its unique properties, including its ability to form polymers with antimicrobial activity and its use in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate, followed by quaternization with 2-oxoimidazolidine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Mechanism of Action

The antimicrobial activity of [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is primarily due to its ability to disrupt the cytoplasmic membrane of bacteria. The quaternary ammonium group interacts with the lipid bilayer, leading to membrane disruption and cell death .

Properties

CAS No.

93919-30-3

Molecular Formula

C13H24ClN3O3

Molecular Weight

305.80 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-[2-(2-oxoimidazolidin-1-yl)ethyl]azanium;chloride

InChI

InChI=1S/C13H23N3O3.ClH/c1-11(2)12(17)19-10-9-16(3,4)8-7-15-6-5-14-13(15)18;/h1,5-10H2,2-4H3;1H

InChI Key

ZAVHAACXGXTMMI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCN1CCNC1=O.[Cl-]

Origin of Product

United States

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